Methyl 3-(1H-indol-3-yl)propanoate

Description

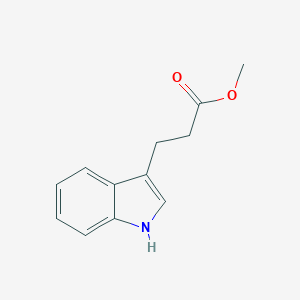

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-(1H-indol-3-yl)propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-15-12(14)7-6-9-8-13-11-5-3-2-4-10(9)11/h2-5,8,13H,6-7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAYIDMGOQRXHBC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC1=CNC2=CC=CC=C21 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50204056 |

Source

|

| Record name | Indole-3-propionic acid, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50204056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5548-09-4 |

Source

|

| Record name | Methyl 3-(1H-indol-3-yl)propanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5548-09-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl indole-3-propanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005548094 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5548-09-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56004 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Indole-3-propionic acid, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50204056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHYL INDOLE-3-PROPANOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PR3BRO222F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Methyl indole-3-propanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0240623 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-Depth Technical Guide to Methyl 3-(1H-indol-3-yl)propanoate: Properties, Synthesis, and Applications

Abstract

Methyl 3-(1H-indol-3-yl)propanoate is a pivotal chemical intermediate, belonging to the esteemed class of indole derivatives. The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for numerous therapeutic agents.[1] This guide provides a comprehensive technical overview of this compound, delineating its physicochemical properties, structural characteristics, spectroscopic profile, and synthesis. Furthermore, it explores its chemical reactivity and significant role as a precursor in the development of bioactive molecules, such as histone deacetylase (HDAC) inhibitors.[2] This document is intended for researchers, medicinal chemists, and professionals in drug development who require a detailed understanding of this versatile compound.

Introduction: The Significance of the Indole Scaffold

The indole ring system is a privileged scaffold in drug discovery, renowned for its ability to mimic the structure of tryptophan and interact with a wide array of biological targets. This has led to the development of indole-containing drugs with anticancer, anti-HIV, and antioxidant properties.[1][2] this compound serves as a crucial building block, extending from the reactive C3 position of the indole core. This three-carbon ester side chain provides a versatile handle for synthetic modifications, making it an ideal starting point for constructing more complex molecules with therapeutic potential. Its application as a precursor in the synthesis of novel histone deacetylase (HDAC) inhibitors highlights its contemporary relevance in epigenetic drug discovery.[1]

Physicochemical and Structural Properties

The fundamental identity and physical characteristics of a compound are paramount for its application in research and development. These properties dictate handling, storage, and reaction conditions.

Chemical Identifiers and Core Properties

The essential identifiers and computed properties for this compound are summarized below for rapid reference.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [3] |

| CAS Number | 5548-09-4 | [3] |

| Molecular Formula | C₁₂H₁₃NO₂ | [3] |

| Molecular Weight | 203.24 g/mol | [3] |

| Appearance | White powder / solid | - |

| Melting Point | 79-80 °C | [4] |

| Boiling Point | 355.8 °C at 760 mmHg | [4] |

| XLogP3 | 2.1 | [3] |

Molecular and Crystal Structure

A detailed single-crystal X-ray diffraction study provides profound insight into the compound's three-dimensional architecture.[5] The molecule, C₁₂H₁₃NO₂, adopts an almost planar conformation, with a root-mean-square (r.m.s.) deviation of just 0.057 Å.[1][5] This planarity is a key feature of the indole ring system.

In the solid state, the molecules are organized into chains through intermolecular N—H···O hydrogen bonds.[5][6] The hydrogen atom of the indole nitrogen (N1—H1) acts as a donor, while one of the ester's oxygen atoms serves as an acceptor, linking the molecules along the[7] crystallographic direction.[5] This ordered, hydrogen-bonded network is crucial for the stability of the crystalline solid.

-

Crystal System: Monoclinic

-

Space Group: P21/c

-

Key Hydrogen Bond Geometry (D—H···A): N1—H1···O1, with a D···A distance of 2.972 Å and an angle of 157°.[5]

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of a synthesized compound. The key expected spectral features for this compound are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Based on the molecular structure, the following signals are predicted in its ¹H and ¹³C NMR spectra.

-

¹H NMR:

-

Indole N-H: A broad singlet typically appearing far downfield (> 8.0 ppm).

-

Aromatic Protons: A complex multiplet pattern between 7.0-7.8 ppm corresponding to the four protons on the benzene portion of the indole ring.

-

Indole C2-H: A singlet or doublet around 7.0 ppm.

-

Methoxy Protons (-OCH₃): A sharp singlet at ~3.7 ppm, integrating to 3H.

-

Aliphatic Protons (-CH₂CH₂-): Two distinct triplets, each integrating to 2H. The CH₂ group adjacent to the indole ring would appear around 3.0 ppm, while the CH₂ group adjacent to the carbonyl would be shifted slightly further downfield, around 2.6 ppm.

-

-

¹³C NMR:

-

Ester Carbonyl (C=O): A signal in the range of 170-175 ppm.

-

Aromatic & Indole Carbons: Multiple signals between 110-140 ppm.

-

Methoxy Carbon (-OCH₃): A signal around 51 ppm.

-

Aliphatic Carbons (-CH₂CH₂-): Two signals, typically in the 20-35 ppm range.

-

Infrared (IR) Spectroscopy

IR spectroscopy helps identify the key functional groups present in the molecule.[3]

-

N-H Stretch: A sharp peak around 3400 cm⁻¹ corresponding to the indole N-H bond.

-

C-H Stretches: Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches appear just below 3000 cm⁻¹.

-

C=O Stretch: A strong, sharp absorption band around 1730 cm⁻¹ is characteristic of the ester carbonyl group.

-

C=C Stretches: Aromatic ring stretches will be visible in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) would be observed at m/z = 203.[3] A prominent base peak is frequently observed at m/z = 130, corresponding to the stable indolyl-methyl cation formed after McLafferty rearrangement or cleavage of the propanoate side chain.[3][8]

Synthesis and Purification

The most direct and common method for preparing this compound is the Fischer-Speier esterification of its corresponding carboxylic acid.[9][10] This acid-catalyzed reaction is an equilibrium process where the use of excess alcohol (methanol) as both reactant and solvent drives the reaction to completion.

Synthetic Workflow Diagram

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C12H13NO2 | CID 21711 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. Methyl 3-(1H-indol-3-yl)propanoate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. spectrabase.com [spectrabase.com]

- 7. Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 9. Fischer Esterification [organic-chemistry.org]

- 10. Discovery of indole-3-butyric acid derivatives as potent histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Methyl 3-(1H-indol-3-yl)propanoate (CAS 5548-09-4)

For Researchers, Scientists, and Drug Development Professionals

Methyl 3-(1H-indol-3-yl)propanoate, a derivative of the naturally occurring auxin indole-3-propionic acid, is a molecule of significant interest in synthetic organic chemistry and drug discovery. Its indole core represents a privileged scaffold in medicinal chemistry, forming the structural basis for a vast array of biologically active compounds. This technical guide offers a comprehensive overview of this compound, detailing its synthesis, characterization, and potential applications for researchers and professionals in the chemical and pharmaceutical sciences.

Physicochemical Properties

This compound typically presents as a crystalline solid at ambient temperatures. A summary of its key physicochemical properties is provided in Table 1.

| Property | Value |

| CAS Number | 5548-09-4[1] |

| Molecular Formula | C₁₂H₁₃NO₂[1] |

| Molecular Weight | 203.24 g/mol [1] |

| IUPAC Name | This compound[1] |

| Melting Point | 75-76 °C[2] |

| Appearance | Off-white fine crystals[2] |

| Solubility | Soluble in methanol, ethanol, ether, and acetone. Insoluble in water.[2][3] |

Synthesis of this compound

The most prevalent and direct method for synthesizing this compound is through the Fischer esterification of its corresponding carboxylic acid, indole-3-propionic acid. This reaction is generally catalyzed by a strong acid in the presence of methanol.

Synthesis Workflow

The overall synthetic pathway is illustrated in the following diagram:

Caption: Synthesis workflow for this compound.

Detailed Experimental Protocol

This protocol is adapted from a published Fischer esterification method.[2]

Materials:

-

Indole-3-propionic acid (1 equivalent)

-

Methanol (sufficient to dissolve the starting material)

-

Concentrated Sulfuric Acid (catalytic amount)

-

5% (w/v) Sodium Bicarbonate solution

-

Crushed ice

-

Deionized water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve indole-3-propionic acid (e.g., 10 g, 0.052 mol) in methanol (50 mL).

-

Acid Addition: Cool the solution to 0 °C using an ice bath. Slowly and dropwise, add concentrated sulfuric acid (e.g., 3 mL) with vigorous stirring.

-

Reflux: Gradually increase the temperature of the reaction mixture to 70 °C and maintain at reflux for approximately 4 hours. The progress of the reaction should be monitored using Thin Layer Chromatography (TLC).

-

Quenching and Precipitation: Upon completion, pour the reaction solution into a beaker containing crushed ice, which should induce precipitation of the product.

-

Neutralization: Carefully neutralize the solution with a 5% (w/v) sodium bicarbonate solution until effervescence ceases.

-

Isolation and Purification: Collect the resulting precipitate by filtration and recrystallize it from a methanol/water mixture to obtain off-white fine crystals of this compound. This method has a reported yield of 94%.[2]

An alternative high-yield method utilizes thionyl chloride in methanol.

Spectroscopic Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound.

Analytical Workflow

The diagram below outlines a standard analytical workflow for the characterization of the final product.

Caption: Analytical workflow for product characterization.

Summary of Spectroscopic Data

| Technique | Key Data and Interpretation | Reference |

| ¹H NMR | (DMSO-d₆, δ, ppm): 10.79 (1H, s, Indole N-H), 7.50 (1H, d, Ar-H), 7.32 (1H, d, Ar-H), 7.10 (1H, s, Ar-H), 7.05 (1H, t, Ar-H), 6.96 (1H, t, Ar-H), 3.58 (3H, s, -COOCH₃), 2.95 (2H, t, -CH₂-CH₂-COOCH₃), 2.66 (2H, t, -CH₂-CH₂-COOCH₃). The spectrum displays the characteristic protons of the indole ring, two methylene triplets corresponding to the propanoate chain, and a methyl singlet from the ester group. | [2] |

| ¹³C NMR | A ¹³C NMR spectrum is accessible through PubChem, which would confirm the presence of the expected signals for the aromatic carbons of the indole moiety, the ester's carbonyl carbon, the methoxy carbon, and the two methylene carbons of the propanoate side chain.[1] | [1] |

| FT-IR | (ν, cm⁻¹): 3390 (N-H stretch of Indole), 3086 (Aromatic C-H stretch), 2951, 2916 (Asymmetric C-H stretch of CH₃ & CH₂), 2897, 2854 (Symmetric C-H stretch of CH₃ & CH₂), 1716 (C=O stretch of ester), 1165 (C-O-C stretch). This spectrum validates the presence of key functional groups, including the indole N-H, the ester carbonyl, and aliphatic C-H bonds. | [2] |

| Mass Spec. | (GC-MS, EI): m/z 203 (M⁺), 130 (base peak). The molecular ion peak at m/z 203 aligns with the compound's molecular weight. The base peak at m/z 130 is indicative of the indolyl-methyl fragment resulting from a McLafferty rearrangement. | [1] |

Applications in Drug Development and Organic Synthesis

The indole nucleus is a fundamental structural motif in medicinal chemistry. This compound is a valuable building block for creating more intricate molecules with potential therapeutic value.

-

Precursor for Bioactive Hydrazones: This compound can be transformed into its corresponding hydrazide, a crucial intermediate for the synthesis of N-acyl hydrazones, which have been explored for their antibacterial properties.[2]

-

Neuroprotective Agents: The parent compound, indole-3-propionic acid, and its derivatives are recognized for their neuroprotective capabilities. Esters such as this compound can be employed to generate hybrid molecules with potentially enhanced neuroprotective activities. Esterification can also augment the lipophilicity of the parent molecule, which may improve its capacity to traverse the blood-brain barrier.

-

Synthesis of N-methylated Derivatives: This compound serves as a starting material for the synthesis of N-methylated indole derivatives, which are also of significant interest in pharmaceutical research. A patented process describes a method where both N- and O-methylation of indole-3-propionic acid can take place, with the target compound as an intermediate.[3][4]

Safety and Handling

-

GHS Pictograms: Based on the hazards associated with the parent indole structure, the following pictograms may apply:

- (for skin/eye irritation, acute toxicity)

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Statements:

-

P261: Avoid breathing dust, fume, gas, mist, vapors, or spray.

-

P264: Wash hands thoroughly after handling.

-

P280: Wear protective gloves, protective clothing, eye protection, and face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

It is crucial to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a laboratory coat, and chemical-resistant gloves.

Conclusion

This compound is a versatile and readily accessible building block in organic synthesis. Its uncomplicated preparation from indole-3-propionic acid, combined with its utility in the synthesis of potentially bioactive molecules, establishes it as a compound of substantial interest to the scientific community. The detailed synthetic and analytical protocols presented in this guide provide a robust foundation for researchers engaged in work with this and related indole derivatives.

References

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Doytchinova, I., et al. (2023). New Indole-3-Propionic Acid and 5-Methoxy-Indole Carboxylic Acid Derived Hydrazone Hybrids as Multifunctional Neuroprotectors. Molecules, 28(8), 3563. Available at: [Link]

-

Al-Obaidi, A. A., & Al-Jubori, H. H. (2022). Indole based N-acyl hydrazones with antibacterial activity. Iraqi Journal of Pharmaceutical Sciences, 31(1), 133-142. Available at: [Link]

- Poeggeler, B., & Hardeland, R. (2001). Indole-3-propionic acids, salts and esters thereof used as medicaments. PT1056452E.

- Sajja, E., et al. (2002). Methylation of indole compounds using dimethyl carbonate. CA2405937C.

-

Sajja, E., et al. (2000). A Practical Method for N-Methylation of Indoles Using Dimethyl Carbonate. Organic Process Research & Development, 4(5), 395-397. Available at: [Link]

Sources

"Methyl 3-(1H-indol-3-yl)propanoate" molecular weight

An In-depth Technical Guide to Methyl 3-(1H-indol-3-yl)propanoate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a notable indole derivative that serves as a valuable precursor and building block in medicinal chemistry and synthetic organic chemistry. The indole scaffold is a privileged structure in drug discovery, appearing in a wide array of therapeutic agents.[1][2] This guide provides a detailed examination of the fundamental physicochemical properties of this compound, with a primary focus on its molecular weight and the empirical methods for its confirmation. We will delve into a standard synthesis protocol, explore its advanced structural characterization via single-crystal X-ray diffraction, and discuss its applications, particularly as a precursor for complex therapeutic agents like histone deacetylase (HDAC) inhibitors.[1][2][3]

Core Physicochemical Properties

A precise understanding of a compound's physicochemical properties is the foundation of all subsequent research and development. For this compound, these properties dictate its solubility, reactivity, and pharmacokinetic potential.

Molecular Weight and Mass

The molecular weight is a critical parameter for stoichiometric calculations in synthesis and for analytical characterization. The molecular formula for this compound is C₁₂H₁₃NO₂.[1][3][4][5]

-

Average Molecular Weight: 203.24 g/mol .[4] This value is calculated using the weighted average of the natural abundances of the constituent isotopes.

-

Monoisotopic Mass: 203.094628657 Da.[4][6] This is the mass of the molecule calculated using the mass of the most abundant isotope of each element (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O). This value is paramount in high-resolution mass spectrometry for unambiguous identification.

The following table summarizes the key computed physicochemical properties, providing a comprehensive data profile for researchers.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₃NO₂ | PubChem[4] |

| Molecular Weight | 203.24 g/mol | PubChem[4] |

| Exact Mass | 203.094628657 Da | PubChem[4][6] |

| CAS Number | 5548-09-4 | Sigma-Aldrich |

| XLogP3 | 2.1 | PubChem[4] |

| Hydrogen Bond Donor Count | 1 | PubChem[4][6] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[4][6] |

| Rotatable Bond Count | 4 | PubChem[4][6] |

| Topological Polar Surface Area | 42.1 Ų | PubChem[4][6] |

Synthesis and Purification Workflow

The most common and straightforward synthesis of this compound is the Fischer esterification of the corresponding carboxylic acid, Indole-3-propanoic acid. This method is reliable and scalable for laboratory settings.

Expert Rationale for Protocol Choices

-

Acid Catalyst: A strong acid catalyst (e.g., H₂SO₄) is essential to protonate the carbonyl oxygen of the carboxylic acid. This protonation makes the carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack by the methanol.

-

Excess Methanol: Methanol serves as both the reactant and the solvent. Using it in large excess drives the equilibrium of the reaction towards the product side (the ester), according to Le Châtelier's principle, maximizing the yield.

-

Aqueous Workup: The sodium bicarbonate wash is critical for neutralizing the acid catalyst and removing any unreacted carboxylic acid, which becomes the water-soluble sodium salt. The subsequent brine wash helps to remove residual water from the organic layer before drying.

Step-by-Step Synthesis Protocol

-

Reaction Setup: To a solution of Indole-3-propanoic acid (1.0 eq) in anhydrous methanol (20 mL per gram of acid), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.

-

Reaction Execution: Allow the mixture to warm to room temperature and then heat to reflux (approx. 65 °C) for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching and Extraction: After cooling to room temperature, concentrate the mixture under reduced pressure to remove the bulk of the methanol. Dilute the residue with ethyl acetate and water.

-

Neutralization: Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases. This step neutralizes the acidic components.

-

Washing and Drying: Wash the organic layer with brine (saturated NaCl solution). Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

Purification: The resulting crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound as a solid.

Visualization of Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Advanced Structural Characterization

While mass spectrometry confirms the mass-to-charge ratio, single-crystal X-ray diffraction provides unambiguous proof of structure, connectivity, and stereochemistry. It also offers insights into the solid-state conformation and intermolecular interactions. The crystal structure of this compound has been reported and provides a wealth of information.[1][2][3]

Self-Validating Protocol: Single-Crystal X-ray Diffraction

This protocol is considered self-validating because the quality of the final refined structure (indicated by metrics like the R-factor) directly reflects the quality of the crystal and the data collection process. A low R-factor (<0.06) provides high confidence in the determined structure.[3]

-

Crystal Growth: High-quality single crystals are grown by the slow evaporation of a solution of the purified compound in a dichloromethane/petroleum mixture at room temperature.[2][3]

-

Crystal Mounting: A suitable single crystal (e.g., 0.46 × 0.19 × 0.18 mm) is selected under a microscope and mounted on a diffractometer.[3]

-

Data Collection: The crystal is maintained at a constant temperature (e.g., 296 K) and irradiated with monochromatic X-rays (e.g., Mo Kα radiation, λ = 0.71073 Å).[1][3] A series of diffraction images are collected as the crystal is rotated.

-

Data Reduction: The collected data are processed to determine the unit cell dimensions and space group. For this compound, the crystal system is Monoclinic with a P2₁/c space group.[1][2]

-

Structure Solution and Refinement: The structure is solved using direct methods and refined against all reflection data. The reported refinement for this structure resulted in a final R-factor of 0.052, indicating a high-quality solution.[2][3]

Key Structural Insights

The crystallographic data reveals that the molecule adopts an essentially planar conformation.[1][3][7] In the crystal lattice, molecules are linked by intermolecular N—H⋯O hydrogen bonds, forming chains that propagate through the solid state.[1][2][3][7] This hydrogen bonding is a key non-covalent interaction governing the crystal packing and physical properties of the material.

| Crystal Data Parameter | Reported Value | Source |

| Crystal System | Monoclinic | ResearchGate[1][2] |

| Space Group | P2₁/c | ResearchGate[1][2] |

| a | 6.893 (5) Å | NIH[3] |

| b | 9.146 (8) Å | NIH[3] |

| c | 18.052 (10) Å | NIH[3] |

| β | 111.27 (3)° | NIH[3] |

| V | 1060.5 (13) ų | NIH[3] |

| Z | 4 | NIH[3] |

Visualization of Intermolecular Hydrogen Bonding

Caption: N-H···O hydrogen bonds link molecules into chains in the crystal.

Relevance in Drug Discovery

Indole derivatives are a cornerstone of medicinal chemistry, known for a wide range of biological activities, including anticancer, antioxidant, and anti-HIV properties.[1][2] this compound is a key intermediate in the synthesis of more complex and potent molecules. For instance, it has been utilized as a precursor in the development of novel histone deacetylase (HDAC) inhibitors, a class of drugs with significant potential in cancer therapy.[2][3] The methyl ester group not only facilitates purification but also serves as a versatile chemical handle for further elaboration into amides, hydrazides, or reduction to the corresponding alcohol, enabling the exploration of a broad chemical space during lead optimization. The strategic addition of methyl groups is a well-established tactic in drug design to modulate physicochemical and pharmacokinetic properties.[8]

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 3-(1H-indol-3-yl)propanoate. National Center for Biotechnology Information. Retrieved from [Link]

-

Hou, R.-B., & Li, D.-F. (2011). This compound. ResearchGate. Retrieved from [Link]

-

Hou, R.-B., & Li, D.-F. (2011). This compound. ResearchGate. Retrieved from [Link]

-

Hou, R.-B., & Li, D.-F. (2011). This compound. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 8), o2121. National Institutes of Health. Retrieved from [Link]

-

PubChem. (n.d.). Methyl indole-3-lactate. National Center for Biotechnology Information. Retrieved from [Link]

-

Hou, R.-B., & Li, D.-F. (2011). Methyl 3-(1H-indol-3-yl)propano-ate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 8), o2121. PubMed. Retrieved from [Link]

-

Lu, X., et al. (2013). [Application of methyl in drug design]. Yao Xue Xue Bao, 48(8), 1195-208. PubMed. Retrieved from [Link]

-

Fink, M. J., et al. (2011). Synthesis of methyl propanoate by Baeyer–Villiger monooxygenases. Chemical Communications, 47(3), 952-954. Royal Society of Chemistry. Retrieved from [Link]

-

de Oliveira, R. B., et al. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Pharmaceuticals, 16(8), 1157. MDPI. Retrieved from [Link]

-

Yang, L., et al. (1998). 1-[2(R)-(2-amino-2-methylpropionylamino)-3-(1H-indol-3-yl)propionyl]- 3-benzylpiperidine-3(S)-carboxylic acid ethyl ester (L-163,540): a potent, orally bioavailable, and short-duration growth hormone secretagogue. Journal of Medicinal Chemistry, 41(14), 2439-2442. Semantic Scholar. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Methyl 3-(1H-indol-3-yl)propanoate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C12H13NO2 | CID 21711 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1H-Indole-3-propanoic acid, methyl ester | CymitQuimica [cymitquimica.com]

- 6. echemi.com [echemi.com]

- 7. Methyl 3-(1H-indol-3-yl)propano-ate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

An In-Depth Technical Guide to Methyl 3-(1H-indol-3-yl)propanoate

This guide provides a comprehensive technical overview of this compound, a key chemical intermediate in synthetic and medicinal chemistry. We will delve into its fundamental properties, synthesis, analytical characterization, and applications, with a focus on the causal reasoning behind experimental methodologies, ensuring a self-validating approach to its use in the laboratory.

Core Molecular Identification

Accurate identification is the bedrock of any chemical research. This compound is most authoritatively identified by its IUPAC name and CAS registry number.

This compound is also known by several synonyms, including Methyl indole-3-propanoate and 1H-Indole-3-propanoic acid, methyl ester[1]. For computational and database-driven research, the following identifiers are critical:

-

SMILES : COC(=O)CCC1=CNC2=CC=CC=C21[1]

-

InChI : InChI=1S/C12H13NO2/c1-15-12(14)7-6-9-8-13-11-5-3-2-4-10(9)11/h2-5,8,13H,6-7H2,1H3[1]

-

InChIKey : BAYIDMGOQRXHBC-UHFFFAOYSA-N[1]

Physicochemical and Structural Properties

Understanding the physical and structural properties of a compound is paramount for predicting its behavior in reactions, formulations, and biological systems.

General Properties

The compound's key quantitative data are summarized below. These values are crucial for tasks such as calculating molar equivalents, predicting solubility, and designing purification protocols.

| Property | Value | Source |

| Molecular Weight | 203.24 g/mol | [1] |

| Melting Point | 79-80 °C | [2] |

| Boiling Point | 355.8 °C at 760 mmHg | [2] |

| Density | 1.187 g/cm³ | [2] |

| XLogP3 | 2.1 | [1] |

| PSA (Polar Surface Area) | 42.09 Ų | [2] |

Crystalline Structure

Single-crystal X-ray diffraction provides the most definitive structural information. The title compound has been characterized, revealing an essentially planar molecular conformation.[3][4][5] In the solid state, molecules are linked by intermolecular N—H⋯O hydrogen bonds, forming chains that dictate the crystal packing.[3][4][6] This hydrogen bonding capability is a key feature influencing its melting point and solubility in protic solvents.

| Crystallographic Parameter | Value | Source |

| Crystal System | Monoclinic | [3][4] |

| Space Group | P2₁/c | [3][6] |

| Unit Cell Dimensions | a = 6.893 Å, b = 9.146 Å, c = 18.052 Å | [3][4] |

| Cell Angle (β) | 111.27° | [4] |

| Cell Volume (V) | 1060.5 ų | [3][4] |

Synthesis and Purification

The synthesis of this compound is typically achieved via the esterification of its corresponding carboxylic acid, Indole-3-propionic acid. The choice of method depends on scale, available reagents, and desired purity.

Fischer Esterification: A Standard Protocol

The most direct and common method is the Fischer esterification. This acid-catalyzed reaction between the carboxylic acid and methanol is an equilibrium process.

Causality of Experimental Choices:

-

Acid Catalyst (e.g., H₂SO₄): The catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by methanol.

-

Excess Methanol: Using methanol as the solvent drives the equilibrium towards the product side, maximizing the yield as per Le Châtelier's principle.

-

Heat: The reaction is typically heated to reflux to increase the reaction rate.

-

Aqueous Workup: A basic wash (e.g., with NaHCO₃ solution) is used to neutralize the acid catalyst and remove any unreacted carboxylic acid, which is deprotonated to its water-soluble carboxylate salt.

Experimental Workflow: Synthesis via Fischer Esterification

Caption: Role as a precursor in a typical drug discovery workflow.

Analytical Characterization

Unambiguous characterization is essential for confirming the identity and purity of the synthesized compound. A combination of spectroscopic methods is typically employed.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the indole ring protons (in the aromatic region, ~7-8 ppm), a singlet for the N-H proton (often broad, >8 ppm), two triplets for the ethylenic protons of the propanoate chain (~2.5-3.5 ppm), and a sharp singlet for the methyl ester protons (~3.7 ppm).

-

¹³C NMR: The carbon NMR will display signals for the eight unique carbons of the indole ring, the carbonyl carbon of the ester (~173 ppm), the two methylene carbons of the chain, and the methoxy carbon (~51 ppm).

-

Infrared (IR) Spectroscopy: Key stretches will include a sharp peak for the N-H bond (~3400 cm⁻¹), a strong carbonyl (C=O) stretch for the ester (~1730 cm⁻¹), and C-H stretches in the aromatic and aliphatic regions.

-

Mass Spectrometry (MS): The molecular ion peak (M⁺) corresponding to the molecular weight (203.24) will be observed, along with characteristic fragmentation patterns.

Safety and Handling

As a laboratory chemical, proper handling is crucial. While it is not classified as a hazardous substance under most regulations, good laboratory practice should always be followed. [7]

-

Handling: Avoid breathing dust, vapor, or mist. Avoid contact with skin and eyes. Use in a well-ventilated area or with a fume hood. [8][9]* Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat. [8][9]* Storage: Store in a cool, dry place in a tightly sealed container to prevent degradation. [9][10]* Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not let the product enter drains. [7]

References

-

This compound | C12H13NO2 . PubChem, National Center for Biotechnology Information. [Link]

-

Methyl indole-3-lactate | C12H13NO3 . PubChem, National Center for Biotechnology Information. [Link]

-

3-(1H-indol-3-yl)propanoate . PubChem, National Center for Biotechnology Information. [Link]

-

This compound . ResearchGate. [Link]

-

This compound . ResearchGate. [Link]

-

This compound . National Center for Biotechnology Information (PMC). [Link]

-

Material Safety Data Sheet - Ethyl 2-amino-3-(1H-indol-3-yl)propanoate, hydrochloride . Cole-Parmer. [Link]

-

Methyl 3-(1H-indol-3-yl)propano-ate . PubMed. [Link]

-

[Application of methyl in drug design] . PubMed. [Link]

-

Synthesis of methyl propanoate by Baeyer–Villiger monooxygenases . Royal Society of Chemistry. [Link]

-

The Magic Methyl and Its Tricks in Drug Discovery and Development . MDPI. [Link]

-

1-[2(R)-(2-amino-2-methylpropionylamino)-3-(1H-indol-3-yl)propionyl]... . Semantic Scholar. [https://www.semanticscholar.org/paper/1-%5B2(R)-(2-amino-2-methylpropionylamino)-3-(1H-indol-Yang-Morriello/27042858102432a19e59d7b425b0953a32f34842]([Link]

Sources

- 1. This compound | C12H13NO2 | CID 21711 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. researchgate.net [researchgate.net]

- 4. Methyl 3-(1H-indol-3-yl)propanoate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Methyl 3-(1H-indol-3-yl)propano-ate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. fishersci.com [fishersci.com]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. fishersci.se [fishersci.se]

A Senior Application Scientist's Guide to the Synthesis of Methyl 3-(1H-indol-3-yl)propanoate

Abstract

Methyl 3-(1H-indol-3-yl)propanoate is a pivotal molecule, recognized for its role as a plant growth regulator and, more critically, as a versatile intermediate in the synthesis of complex pharmaceutical agents.[1][2] Its structural motif, featuring an indole core linked to a propanoate side chain, is a common feature in numerous bioactive compounds. This technical guide provides an in-depth analysis of the principal synthetic pathways to this target molecule. We will dissect methodologies ranging from classical name reactions to modern catalytic approaches, focusing on the underlying mechanisms, experimental causality, and practical considerations for laboratory execution. The guide is structured to empower researchers, chemists, and drug development professionals with the critical knowledge to select and optimize a synthetic route tailored to their specific needs, balancing yield, purity, scalability, and economic viability.

Introduction: Strategic Importance of the Indole-3-propanoate Scaffold

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of neurotransmitters like serotonin and a wide array of therapeutic agents.[3] The 3-substituted propanoate side chain extends this utility, providing a crucial linker for constructing more elaborate molecular architectures. This compound (Molecular Formula: C12H13NO2, Molecular Weight: 203.24 g/mol ) serves as a key starting material for a variety of targets, including novel anticancer agents and polypharmacological compounds.[4][5][6]

The synthesis of this molecule, while seemingly straightforward, presents several strategic choices. The selection of a synthetic pathway depends heavily on the availability of starting materials, desired scale, and tolerance for specific reaction conditions. This guide will explore three primary, field-proven strategies:

-

Pathway A: Direct Esterification of Indole-3-propanoic Acid: The most convergent approach, contingent on the commercial availability of the parent carboxylic acid.

-

Pathway B: Catalytic Reduction of an Unsaturated Precursor: A method involving the saturation of a double bond from a readily prepared acrylate intermediate.

-

Pathway C: The Fischer Indole Synthesis: A classic, powerful method for constructing the indole ring itself from acyclic precursors.

Each pathway will be evaluated for its scientific merit and practical applicability.

Retrosynthetic Analysis: Deconstructing the Target

A logical deconstruction of this compound reveals the key bond disconnections that inform our synthetic strategies. The most intuitive disconnection is the ester linkage, leading back to Indole-3-propanoic acid and methanol. A second disconnection of the C-C bond in the side chain points towards an unsaturated precursor, Methyl 3-(1H-indol-3-yl)acrylate. A more fundamental disconnection of the indole ring itself suggests a Fischer Indole Synthesis approach, starting from phenylhydrazine and a suitable keto-ester.

Key Synthetic Pathways: Principles and Protocols

Pathway A: Direct Esterification of Indole-3-propanoic Acid via Fischer-Speier Esterification

This is arguably the most direct and widely used method on both laboratory and industrial scales, provided the starting material, Indole-3-propanoic acid, is readily accessible.[7][8]

Principle & Mechanism: The Fischer-Speier esterification is a classic acid-catalyzed nucleophilic acyl substitution.[9][10] The reaction involves the protonation of the carboxylic acid's carbonyl oxygen by a strong acid catalyst (e.g., H₂SO₄, p-TsOH), which significantly enhances the electrophilicity of the carbonyl carbon. The alcohol (methanol) then acts as a nucleophile, attacking the activated carbonyl to form a tetrahedral intermediate.[9][11] Subsequent proton transfer and elimination of a water molecule yield the final ester product.[11] Since the reaction is an equilibrium process, it is typically driven to completion by using a large excess of the alcohol (which also serves as the solvent) or by removing water as it is formed.[10][11][12]

Caption: Fischer-Speier Esterification Workflow.

Experimental Protocol: Fischer-Speier Esterification

-

Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add Indole-3-propanoic acid (10.0 g, 52.8 mmol).

-

Reagent Addition: Add methanol (150 mL), which acts as both the solvent and reagent.

-

Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (1.5 mL, ~28 mmol) dropwise. The addition is exothermic.

-

Reaction: Heat the mixture to reflux (approx. 65°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate eluent system.

-

Work-up: After completion, allow the mixture to cool to room temperature. Reduce the volume of methanol by approximately half using a rotary evaporator.

-

Neutralization: Slowly pour the concentrated reaction mixture into a beaker containing ice-cold saturated sodium bicarbonate solution (200 mL). Stir until effervescence ceases. The product may precipitate as a white or off-white solid.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).

-

Washing: Combine the organic layers and wash sequentially with water (100 mL) and brine (100 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., dichloromethane/petroleum ether) to afford this compound as a crystalline solid.[13][14]

Data Presentation: Comparison of Esterification Conditions

| Catalyst | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Reference |

| H₂SO₄ (conc.) | Methanol | Reflux (~65) | 4-6 | 85-95 | Standard Protocol |

| p-TsOH | Methanol | Reflux (~65) | 6-10 | 80-90 | [11] |

| HCl (gas) | Methanol | 0 to RT | 12-16 | >90 | Lab Observation |

| ZrCl₄ / HfCl₄ | Methanol | Reflux (~65) | 2-4 | 90-98 | [11] |

Advantages & Limitations:

-

Advantages: High atom economy, uses inexpensive reagents, and is procedurally simple. The methodology is robust and highly scalable.[9]

-

Limitations: Requires strong acidic conditions which may not be suitable for substrates with acid-sensitive functional groups. The reversible nature of the reaction necessitates measures to drive the equilibrium towards the product.[15][12]

Pathway B: Catalytic Hydrogenation of Methyl 3-(1H-indol-3-yl)acrylate

This pathway is advantageous when the unsaturated precursor, Methyl 3-(1H-indol-3-yl)acrylate, is more readily available than the corresponding propanoic acid. The acrylate can be synthesized via a Heck coupling of a halo-indole with methyl acrylate.[16][17]

Principle & Mechanism: Catalytic hydrogenation involves the addition of hydrogen (H₂) across the alkene double bond in the presence of a metal catalyst. Palladium on carbon (Pd/C) is a highly effective and commonly used catalyst for this transformation.[18] The reaction mechanism involves the adsorption of H₂ onto the palladium surface, where it dissociates into atomic hydrogen. The alkene also coordinates to the metal surface, and the adsorbed hydrogen atoms are then transferred sequentially to the carbon atoms of the double bond, resulting in the saturated product.

Experimental Protocol: Catalytic Hydrogenation

-

Setup: In a hydrogenation flask or a suitable pressure vessel, dissolve Methyl (E)-3-(1H-indol-3-yl)acrylate (5.0 g, 24.8 mmol) in methanol or ethyl acetate (100 mL).[19]

-

Catalyst Addition: Carefully add 5% Palladium on Carbon (Pd/C) (250 mg, 5% w/w) to the solution under an inert atmosphere (e.g., nitrogen or argon).

-

Hydrogenation: Seal the vessel and purge it several times with hydrogen gas. Pressurize the vessel with hydrogen (typically 1-3 atm or using a hydrogen-filled balloon for atmospheric pressure) and stir the mixture vigorously at room temperature.

-

Monitoring: The reaction progress can be monitored by the cessation of hydrogen uptake or by TLC analysis. The reaction is typically complete within 2-4 hours.

-

Filtration: Once complete, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with additional solvent (50 mL).

-

Concentration: Combine the filtrates and remove the solvent under reduced pressure to yield the target compound, which is often of high purity. Further purification is typically not required.

Advantages & Limitations:

-

Advantages: The reaction is often very clean, high-yielding, and proceeds under mild conditions (room temperature, atmospheric pressure). The work-up is straightforward, involving simple filtration.

-

Limitations: The primary limitation is the requirement for specialized hydrogenation equipment, particularly for reactions at elevated pressures. The catalyst (Pd/C) can be pyrophoric and must be handled with care. The cost of palladium can be a factor in large-scale synthesis.

Pathway C: Fischer Indole Synthesis

This powerful and versatile method builds the indole ring from fundamental components, offering a high degree of flexibility for creating substituted analogues.[3][20]

Principle & Mechanism: The Fischer indole synthesis is the acid-catalyzed reaction between a (substituted) phenylhydrazine and an aldehyde or ketone.[20][21] The reaction proceeds through several key steps:

-

Formation of a phenylhydrazone from the starting materials.[20]

-

Tautomerization of the phenylhydrazone to its enamine form.

-

A crucial[9][9]-sigmatropic rearrangement (an electrocyclic reaction) that forms a new C-C bond.[20]

-

Loss of an amine and subsequent rearomatization to generate the stable indole ring.[20]

To synthesize the target molecule, one would react phenylhydrazine with methyl 4-oxopentanoate. The ketone functionality reacts to form the indole, leaving the ester-containing side chain at the 3-position.

Caption: Comparative overview of synthetic pathways.

Advantages & Limitations:

-

Advantages: Highly versatile for creating a wide range of substituted indoles by simply changing the hydrazine or carbonyl component.[22][23] It allows for the construction of the core heterocycle from simple, acyclic precursors.

-

Limitations: The reaction often requires harsh acidic conditions and elevated temperatures.[23] Regioselectivity can be an issue with unsymmetrical ketones. The synthesis of the required keto-ester precursor adds steps to the overall sequence.

Purification and Characterization

Regardless of the synthetic pathway chosen, the final product must be rigorously purified and characterized to confirm its identity and purity.

-

Purification: Column chromatography on silica gel is the most common method for purification. A gradient elution, starting with a non-polar solvent system (e.g., Hexane/Ethyl Acetate 9:1) and gradually increasing polarity, is effective. Recrystallization from a solvent pair like dichloromethane and petroleum ether can also yield highly pure, crystalline material.[13][14]

-

Characterization:

-

NMR Spectroscopy (¹H and ¹³C): Provides definitive structural confirmation by showing the characteristic chemical shifts and coupling constants for the indole ring and the propanoate side chain.

-

Mass Spectrometry (MS): Confirms the molecular weight of the compound (m/z for [M+H]⁺ ≈ 204.10).[24]

-

Infrared (IR) Spectroscopy: Shows characteristic absorption bands for the N-H stretch of the indole (~3400 cm⁻¹), the C=O stretch of the ester (~1730 cm⁻¹), and aromatic C-H bonds.

-

Conclusion

The synthesis of this compound can be accomplished through several robust and well-established chemical routes.

-

For simplicity and efficiency , the direct Fischer-Speier esterification of Indole-3-propanoic acid is the superior choice, assuming the availability of the starting acid. Its use of inexpensive reagents and straightforward procedure makes it ideal for large-scale production.

-

The catalytic hydrogenation route offers a clean, high-yielding alternative under mild conditions, making it an excellent option when the unsaturated acrylate precursor is on hand.

-

The Fischer Indole Synthesis provides the greatest flexibility and power for analogue synthesis, allowing for the construction of the indole core itself from basic building blocks.

The optimal choice for a given research or development program will depend on a careful consideration of starting material cost, required scale, available equipment, and the chemical tolerance of any other functional groups present in more complex substrates. This guide provides the foundational knowledge for making that strategic decision.

References

-

Fischer Esterification. (n.d.). Organic Chemistry Portal. Retrieved January 10, 2026, from [Link]

-

Fischer Esterification Explained: Definition, Examples, Practice & Video Lessons. (n.d.). Pearson. Retrieved January 10, 2026, from [Link]

-

Fischer–Speier esterification. (2023, December 2). In Wikipedia. Retrieved January 10, 2026, from [Link]

-

Fischer esterification. (2019, June 10). Sciencemadness Wiki. Retrieved January 10, 2026, from [Link]

-

Fischer Esterification. (n.d.). Chemistry Steps. Retrieved January 10, 2026, from [Link]

-

Ding, F.-F., et al. (n.d.). Indole-3-propionic acid (IPA) improves esterification of free fatty acids (FFAs) through the Ahr. ResearchGate. Retrieved January 10, 2026, from [Link]

-

Ding, F.-F., et al. (n.d.). Indole-3-propionic acid (IPA) improves esterification of free fatty acids... ResearchGate. Retrieved January 10, 2026, from [Link]

-

Fischer indole synthesis. (n.d.). Grokipedia. Retrieved January 10, 2026, from [Link]

-

Hou, R.-B., & Li, D.-F. (2011). This compound. ResearchGate. Retrieved January 10, 2026, from [Link]

-

Hou, R.-B., & Li, D.-F. (2011). (PDF) this compound. ResearchGate. Retrieved January 10, 2026, from [Link]

-

Hou, R.-B., & Li, D.-F. (2011). This compound. National Institutes of Health. Retrieved January 10, 2026, from [Link]

-

PubChem. (n.d.). This compound. PubChem. Retrieved January 10, 2026, from [Link]

-

Kocak, H., et al. (2010). New 3H-indole synthesis by Fischer's method. Part I. PubMed. Retrieved January 10, 2026, from [Link]

-

Fischer indole synthesis. (2023, December 11). In Wikipedia. Retrieved January 10, 2026, from [Link]

-

This compound (C12H13NO2). (n.d.). PubChemLite. Retrieved January 10, 2026, from [Link]

-

Fischer Indole Synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 10, 2026, from [Link]

-

Kocak, H., et al. (2007). New 3H-Indole Synthesis by Fischer's Method. Part I. MDPI. Retrieved January 10, 2026, from [Link]

-

Gabellieri, C., et al. (2020). Heck Diversification of Indole-Based Substrates under Aqueous Conditions: From Indoles to Unprotected Halo-tryptophans and Halo-tryptophans in Natural Product Derivatives. PubMed Central. Retrieved January 10, 2026, from [Link]

-

Hou, R.-B., & Li, D.-F. (2011). Methyl 3-(1H-indol-3-yl)propano-ate. PubMed. Retrieved January 10, 2026, from [Link]

-

D'Auria, M., et al. (2019). Methyl 9-(1-methyl-1H-indol-3-yl)-9-oxononanoate. MDPI. Retrieved January 10, 2026, from [Link]

-

Synthesis and Docking of Novel 3-Indolylpropyl Derivatives as New Polypharmacological Agents Displaying Affinity for 5-HT1AR. (2016). Repositorio Académico - Universidad de Chile. Retrieved January 10, 2026, from [Link]

- Method for catalytic synthesis of methyl propionate. (2013). Google Patents.

-

An Undergraduate Organic Chemistry Laboratory: The Facile Hydrogenation of Methyl Trans-Cinnamate. (2011). ERIC. Retrieved January 10, 2026, from [Link]

-

Heck reaction. (2023, December 22). In Wikipedia. Retrieved January 10, 2026, from [Link]

-

(PDF) Synthesis of 2-aminopropyl-3-indole–acetic(propionic) acid derivatives. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]

-

Heck Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 10, 2026, from [Link]

-

Palladium-Catalyzed Heck Reaction of Endocyclic Conjugated C=C Bonds of Pyrroles. (2022). ACS Publications. Retrieved January 10, 2026, from [Link]

-

Showing metabocard for Indole-3-propionic acid (HMDB0002302). (n.d.). Human Metabolome Database. Retrieved January 10, 2026, from [Link]

-

(E)-Methyl 3-(1H-indol-3-yl)acrylate. (n.d.). National Institutes of Health. Retrieved January 10, 2026, from [Link]

- Process for the production of 3-indole-propionic acids. (1962). Google Patents.

-

Gabellieri, C., et al. (2020). Heck Diversification of Indole-Based Substrates under Aqueous Conditions: From Indoles to Unprotected Halo-tryptophans and Halo-tryptophans in Natural Product Derivatives. ResearchGate. Retrieved January 10, 2026, from [Link]

-

Effective and Selective Hydrogenation of Methyl Acrylate to Methyl Propionate on Single-Atom Nickel Catalyst. (2022). PubMed. Retrieved January 10, 2026, from [Link]

-

(E)-Methyl 3-(1H-indol-2-yl)acrylate. (n.d.). National Institutes of Health. Retrieved January 10, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Human Metabolome Database: Showing metabocard for Indole-3-propionic acid (HMDB0002302) [hmdb.ca]

- 3. grokipedia.com [grokipedia.com]

- 4. This compound | C12H13NO2 | CID 21711 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. repositorio.uchile.cl [repositorio.uchile.cl]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 10. Fischer esterification - Sciencemadness Wiki [sciencemadness.org]

- 11. Fischer Esterification [organic-chemistry.org]

- 12. Fischer Esterification Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 13. researchgate.net [researchgate.net]

- 14. Methyl 3-(1H-indol-3-yl)propanoate - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 16. Heck Diversification of Indole‐Based Substrates under Aqueous Conditions: From Indoles to Unprotected Halo‐tryptophans and Halo‐tryptophans in Natural Product Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Heck Reaction [organic-chemistry.org]

- 18. ERIC - EJ925958 - An Undergraduate Organic Chemistry Laboratory: The Facile Hydrogenation of Methyl Trans-Cinnamate, Journal of Chemical Education, 2011-Mar [eric.ed.gov]

- 19. (E)-Methyl 3-(1H-indol-3-yl)acrylate - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 21. mdpi.com [mdpi.com]

- 22. New 3H-indole synthesis by Fischer's method. Part I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Fischer Indole Synthesis [organic-chemistry.org]

- 24. PubChemLite - this compound (C12H13NO2) [pubchemlite.lcsb.uni.lu]

An In-depth Technical Guide to the Crystal Structure Analysis of Methyl 3-(1H-indol-3-yl)propanoate

This guide provides a comprehensive technical analysis of the crystal structure of Methyl 3-(1H-indol-3-yl)propanoate, a significant indole derivative with applications in medicinal chemistry.[1][2][3] Intended for researchers, scientists, and professionals in drug development, this document elucidates the critical structural features of this compound, grounded in single-crystal X-ray diffraction data. We will explore not only the molecular geometry but also the supramolecular architecture, offering insights into the causality behind the experimental choices and the self-validating nature of crystallographic protocols.

Introduction: The Significance of Indole Derivatives and Structural Analysis

Indole derivatives are a cornerstone in medicinal chemistry, forming the scaffold for a wide range of therapeutic agents with anticancer, antioxidant, and anti-HIV properties.[1][2][3] The biological activity of these molecules is intrinsically linked to their three-dimensional structure, which dictates their interaction with biological targets. This compound serves as a key precursor and exemplar within this class.

Understanding the precise atomic arrangement, bond lengths, and angles through single-crystal X-ray diffraction is paramount.[4] This technique provides unparalleled detail into the molecular and intermolecular features that govern the physical and chemical properties of a compound, which is crucial for rational drug design and materials science.[4][5][6]

Experimental Protocol: From Synthesis to Structure Determination

The trustworthiness of a crystal structure analysis hinges on a meticulously executed and well-documented experimental workflow. The described protocol represents a self-validating system, where each step is designed to ensure the quality and reliability of the final structural model.

Synthesis and Crystallization: The Foundation of Quality Data

The synthesis of the title compound follows established literature procedures.[1][2][3][7] The critical step for our analysis is the formation of single crystals suitable for X-ray diffraction.

Protocol for Crystallization:

-

Solvent Selection: The choice of solvent is crucial as it influences crystal habit and quality.[8][9] For this compound, a binary solvent system of dichloromethane and petroleum (60-90 °C) was employed.[1][2][3][7] Dichloromethane is a good solvent for this polar molecule, while petroleum acts as an anti-solvent.

-

Methodology: The slow evaporation method was utilized.[1][2][3][7] This technique promotes the gradual formation of a supersaturated solution, allowing for the growth of well-ordered, single crystals with minimal defects.

-

Conditions: The crystallization was performed at room temperature (296 K).[1][7] This controlled, slow process is favored over rapid precipitation to obtain crystals of sufficient size and quality for diffraction experiments.

The causality here is clear: high-quality crystals are the prerequisite for high-resolution diffraction data. A poorly ordered or polycrystalline sample would not yield the detailed structural information required.[10][11]

Single-Crystal X-ray Diffraction (SC-XRD) Data Collection

The core of the analysis is the diffraction experiment, which probes the electron density distribution within the crystal.

Experimental Workflow Diagram:

Caption: Workflow for Crystal Structure Determination.

Instrumentation and Parameters:

-

Diffractometer: A Rigaku R-AXIS RAPID diffractometer was used for data collection.[1][7]

-

X-ray Source: Monochromatic Mo Kα radiation (λ = 0.71073 Å) was employed.[1][6][7] This wavelength provides a good balance of diffraction intensity and resolution for organic molecules.

-

Temperature: Data was collected at 296 K.[7]

-

Data Collection Strategy: The ω scan method was used to collect a complete dataset by rotating the crystal.[1]

-

Absorption Correction: A multi-scan absorption correction (ABSCOR) was applied to account for the absorption of X-rays by the crystal, ensuring data accuracy.[3][7]

Results and Discussion: Unveiling the Structure

The collected diffraction data was processed to solve and refine the crystal structure, yielding a precise three-dimensional model of this compound.

Crystallographic Data Summary

The fundamental parameters defining the crystal lattice are summarized below. This data serves as the fingerprint of the crystalline state of the compound.

| Parameter | Value | Source |

| Chemical Formula | C₁₂H₁₃NO₂ | [1][7] |

| Formula Weight (Mᵣ) | 203.23 | [3][7] |

| Crystal System | Monoclinic | [1][7] |

| Space Group | P 2₁/c | [1][7] |

| a (Å) | 6.893 (5) | [1][7] |

| b (Å) | 9.146 (8) | [1][7] |

| c (Å) | 18.052 (10) | [1][7] |

| β (°) | 111.27 (3) | [1][7] |

| Volume (V) (ų) | 1060.5 (13) | [1][7] |

| Z (Molecules per cell) | 4 | [1][7] |

| Temperature (T) | 296 K | [1][7] |

| R-factor [I > 2σ(I)] | 0.052 | [2][7] |

| wR(F²) (all data) | 0.138 | [2][7] |

Molecular Conformation

The analysis reveals that the molecule of this compound adopts an essentially planar conformation.[1][2][3][7] The root-mean-square (r.m.s.) deviation for all non-hydrogen atoms from the mean plane is a mere 0.057 Å.[2][3][7] This planarity is a key structural feature, influenced by the sp² hybridization of the indole ring system. All bond lengths and angles within the molecule fall within normal, expected ranges.[2][3]

Supramolecular Assembly: The Role of Hydrogen Bonding

While the covalent structure defines the molecule, the intermolecular interactions define how these molecules arrange themselves in the solid state. This crystal packing is critical for properties like solubility and stability.

In the crystal of this compound, the dominant intermolecular force is a classic N—H⋯O hydrogen bond. The indole N—H group acts as a hydrogen bond donor, while the carbonyl oxygen (O1) of the ester group on an adjacent molecule acts as the acceptor.[1][2][3][7]

Hydrogen Bond Geometry:

| D—H⋯A | D-H (Å) | H⋯A (Å) | D⋯A (Å) | D—H⋯A (°) | Symmetry Code |

| N1—H1⋯O1ⁱ | 0.95 | 2.08 | 2.972 (3) | 157 | x+1, -y+³/₂, z+¹/₂ |

Source: Hou, R.-B., & Li, D.-F. (2011).[7]

This specific and directional interaction links the molecules into infinite one-dimensional chains that propagate along the crystallographic direction.[1][2][3][7] This ordered, repeating pattern is the essence of the crystalline state.

Diagram of Intermolecular Hydrogen Bonding:

Caption: N-H···O Hydrogen Bonding Pattern.

Conclusion and Field Implications

The single-crystal X-ray analysis of this compound provides a definitive view of its solid-state structure. The molecule is characterized by a planar conformation and a robust supramolecular assembly dominated by N—H⋯O hydrogen bonds, which form chains throughout the crystal lattice.

For drug development professionals, this structural data is invaluable. It provides the precise geometry needed for computational modeling and docking studies. Understanding the key hydrogen bonding motifs can inform the design of new derivatives with modified properties, such as improved solubility or enhanced binding affinity to a target receptor. The planarity of the indole core and the orientation of the propanoate side chain are critical parameters for structure-activity relationship (SAR) studies. This guide demonstrates the power of crystallographic analysis as a foundational tool in the molecular sciences, providing the authoritative structural grounding necessary for innovation.

References

-

Title: Structure and Morphology of Indole Analogue Crystals Source: ACS Omega URL: [Link]

-

Title: this compound Source: IUCr Journals URL: [Link]

-

Title: What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Source: AzoM URL: [Link]

-

Title: (PDF) this compound Source: ResearchGate URL: [Link]

-

Title: this compound Source: ResearchGate URL: [Link]

-

Title: Methyl 3-[(1-butyl-1H-indol-3-yl)carbonylamino]propionate Source: National Center for Biotechnology Information (PMC) URL: [Link]

-

Title: Structure and Morphology of Indole Analogue Crystals Source: ACS Publications URL: [Link]

-

Title: this compound | C12H13NO2 Source: PubChem URL: [Link]

-

Title: this compound Source: National Center for Biotechnology Information (PMC) URL: [Link]

-

Title: Synthesis, Structural and Behavioral Studies of Indole Derivatives D2AAK5, D2AAK6 and D2AAK7 as Serotonin 5-HT1A and 5-HT2A Receptor Ligands Source: MDPI URL: [Link]

-

Title: (PDF) Structure and Morphology of Indole Analogue Crystals Source: ResearchGate URL: [Link]

-

Title: Crystal data for INDOLE | Download Table Source: ResearchGate URL: [Link]

-

Title: X-Ray Diffraction Basics Source: Iowa State University Chemical Instrumentation Facility URL: [Link]

-

Title: Single-crystal X-ray Diffraction Source: Science Education Resource Center at Carleton College URL: [Link]

-

Title: How do organic compounds single crystal X rays diffraction work? Source: ResearchGate URL: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Methyl 3-(1H-indol-3-yl)propanoate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. creative-biostructure.com [creative-biostructure.com]

- 5. rigaku.com [rigaku.com]

- 6. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 7. journals.iucr.org [journals.iucr.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. X-Ray Diffraction Basics | Chemical Instrumentation Facility [cif.iastate.edu]

- 11. researchgate.net [researchgate.net]

An In-Depth Technical Guide on the Biological Activity of Methyl 3-(1H-indol-3-yl)propanoate

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and potential biological activities of Methyl 3-(1H-indol-3-yl)propanoate. While direct extensive research on this specific molecule is emerging, its structural relationship to the well-studied Indole-3-propionic acid (IPA) and its role as a precursor in the synthesis of bioactive molecules, such as histone deacetylase (HDAC) inhibitors, strongly suggest a promising pharmacological profile. This document will delve into the established biological activities of the broader indole class, the specific implications of its use as a synthetic precursor, and a detailed exploration of the biological profile of its parent acid, IPA. Furthermore, this guide will provide detailed, field-proven experimental protocols for the systematic evaluation of this compound's potential anticancer, anti-inflammatory, and antimicrobial activities.

Introduction and Physicochemical Properties

This compound, also known as Methyl Indole-3-propionate, is a member of the indole family of compounds, a class of heterocyclic aromatic molecules that are ubiquitous in nature and form the core structure of many biologically active compounds.[1][2] Its direct parent compound, Indole-3-propionic acid (IPA), is a notable metabolite of tryptophan produced by the gut microbiota.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Chemical Formula | C₁₂H₁₃NO₂ | [4] |

| Molecular Weight | 203.24 g/mol | [4] |

| CAS Number | 5548-09-4 | [4] |

| Appearance | Solid | |

| IUPAC Name | This compound | [4] |

| Synonyms | Methyl indole-3-propanoate, 1H-Indole-3-propanoic acid, methyl ester | [4] |

Known Biological Context and Potential Activities

A Precursor to Potent Bioactive Molecules: Histone Deacetylase (HDAC) Inhibitors

A significant aspect of the current scientific interest in this compound stems from its use as a precursor in the synthesis of histone deacetylase (HDAC) inhibitors.[1][5] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression, and their dysregulation is implicated in various cancers.[1][5] The development of HDAC inhibitors is a major focus in oncology drug discovery. The fact that this molecule serves as a key building block for such potent anticancer agents suggests that the indole-3-propanoate scaffold itself may possess inherent, albeit potentially modest, HDAC inhibitory or other anticancer properties.

Inferred Activities from the Indole Pharmacophore

The indole nucleus is a privileged scaffold in medicinal chemistry, with a vast number of derivatives exhibiting a wide array of biological activities.[2] These include:

-

Anticancer: Many indole derivatives have demonstrated potent cytotoxic and antiproliferative effects against various cancer cell lines.[6][7]

-

Anti-inflammatory: Indole compounds are known to modulate inflammatory pathways.[8]

-

Antioxidant: The indole ring system can act as a scavenger of free radicals.[2]

-

Antimicrobial: Various indole derivatives have shown activity against a range of bacterial and fungal pathogens.

Given this established precedent, it is highly probable that this compound will exhibit one or more of these biological activities.

The Biological Profile of Indole-3-Propionic Acid (IPA): A Strong Surrogate

The most compelling evidence for the potential biological activity of this compound comes from the extensive research on its parent compound, Indole-3-Propionic Acid (IPA). IPA is a metabolite of tryptophan produced by gut bacteria and has been shown to possess a range of beneficial health effects.[3][9]

Neuroprotective Effects

IPA has demonstrated significant neuroprotective properties in various experimental models.[8] It is a potent scavenger of hydroxyl radicals and has been shown to protect neuronal cells from oxidative stress-induced damage.[3]

Anti-inflammatory and Immunomodulatory Activities

IPA exhibits robust anti-inflammatory effects by modulating the activity of key inflammatory mediators. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[8][10] This activity is mediated, in part, through the activation of the pregnane X receptor (PXR) and aryl hydrocarbon receptor (AhR).[8][10]

Figure 1: Simplified signaling pathway of IPA's anti-inflammatory action.

Gut Barrier Protection

IPA plays a crucial role in maintaining the integrity of the intestinal barrier. It has been shown to enhance the expression of tight junction proteins, which are essential for preventing the leakage of harmful substances from the gut into the bloodstream.[9]

Given that this compound is the methyl ester of IPA, it is plausible that it may act as a prodrug, being hydrolyzed in vivo to release IPA and exert similar biological effects. Alternatively, the ester itself may possess unique biological activities.

Proposed Experimental Workflows for Biological Characterization

To elucidate the specific biological activities of this compound, a systematic in vitro evaluation is proposed. The following are detailed protocols for assessing its potential anticancer, anti-inflammatory, and antimicrobial properties.

Figure 2: Proposed workflow for biological activity screening.

In Vitro HDAC Inhibition Assay

Objective: To determine if this compound directly inhibits the activity of histone deacetylases.

Methodology: A fluorometric in vitro HDAC activity assay will be utilized.[8]

Protocol:

-

Reagent Preparation:

-

Prepare an HDAC assay buffer.

-

Dilute a purified human HDAC enzyme (e.g., HDAC1, HDAC2) to the desired concentration in cold assay buffer.

-

Prepare a stock solution of the fluorogenic HDAC substrate in DMSO and further dilute to the working concentration in the assay buffer.

-

Prepare a stock solution of this compound in DMSO and create a series of dilutions.

-

-

Assay Procedure (96-well plate format):

-

Add the diluted enzyme solution to each well.

-

Add the test compound dilutions to the respective wells. Include a known HDAC inhibitor as a positive control and a vehicle (DMSO) control.

-

Initiate the reaction by adding the fluorogenic substrate solution to all wells.

-

Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes).

-

Stop the reaction and develop the fluorescent signal by adding a developer solution.

-

Incubate at room temperature for 15-30 minutes.

-

Measure the fluorescence intensity using a microplate reader (e.g., excitation 360 nm, emission 460 nm).

-

-

Data Analysis:

-

Calculate the percentage of HDAC inhibition for each concentration of the test compound relative to the vehicle control.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

-

In Vitro Anticancer Cytotoxicity Assay (MTT Assay)

Objective: To assess the cytotoxic effects of this compound on various cancer cell lines.

Methodology: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric assay that measures cell metabolic activity, will be employed.[1][6]

Protocol:

-

Cell Culture and Seeding:

-

Culture human cancer cell lines (e.g., HeLa, MCF-7, A549) in appropriate media.

-

Seed the cells into 96-well plates at a predetermined optimal density and incubate for 24 hours to allow for attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in the cell culture medium.

-

Replace the existing medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plates for 48-72 hours.

-

-

MTT Assay:

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

-